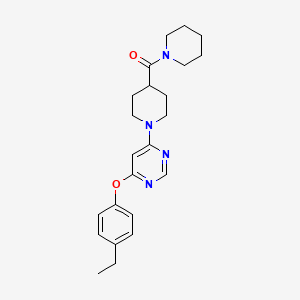

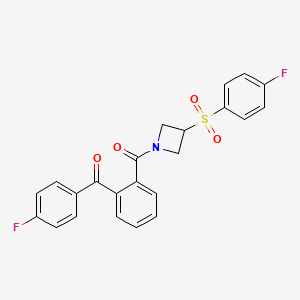

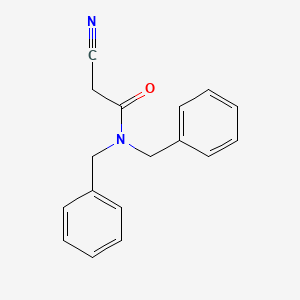

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that can be associated with sulfonamide-based inhibitors and ligands. Sulfonamides are known for their ability to interact with various biological targets due to their structural similarity to the essential nutrient p-aminobenzoic acid (PABA), which is crucial for bacterial growth. The compound likely exhibits a complex molecular structure that allows it to interact with specific enzymes or receptors.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was performed under acidic conditions using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst . These methods could potentially be adapted for the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Additionally, Density Functional Theory (DFT) calculations can provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and charge distribution . For the compound of interest, similar analytical methods would be essential to understand its molecular structure and potential interactions with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including the formation of complexes with metal ions. For example, sulfonamides containing 8-aminoquinoline were shown to react with Ni(II) salts to form complexes with an octahedral coordination environment . This suggests that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could also form complexes with metal ions, which could be relevant in the context of medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For instance, the presence of a sulfonamide group can enhance the solubility of the compound in water, while the acetyl group can increase lipophilicity . The crystal structure analysis can reveal the presence of hydrogen bonds and π interactions, which are crucial for the stability of the molecule . The analysis of these properties is vital for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Structural Studies

- Synthesis and Structural Study : A study explored the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using H6P2W18O62 as an acidic solid catalyst. This research emphasized the structural analysis through X-ray crystallography, providing insights into molecular and crystal structures, particularly focusing on weak interactions within the compound (Bougheloum et al., 2013).

Biological Activities and Applications

Anticancer Properties : Research into 1,4-Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety, a structurally related compound, showed potent cytotoxic activity against various human cancer cell lines. This demonstrates the potential therapeutic applications of such compounds in cancer treatment (Ravichandiran et al., 2019).

Sulfonamide-Based Hybrids : A review highlighted the importance of sulfonamides in developing pharmacological agents with diverse activities, including antitumor effects. The review discusses the structural basis for these activities and the potential for developing new therapeutic agents (Ghomashi et al., 2022).

Chemical Synthesis and Modification

- Friedel-Crafts Cyclizations : A method was described for synthesizing tetrahydroisoquinolines, a related structure, via Friedel-Crafts cyclizations facilitated by iron(III) chloride hexahydrate. This technique is significant for creating core structures for potential drug analogs, indicating the versatility of sulfonamide derivatives in medicinal chemistry (Bunce, Cain, & Cooper, 2012).

Antimicrobial Evaluation

- Antimicrobial Activities : New hydronaphthalene-sulfonamide derivatives were synthesized and evaluated for their antimicrobial properties. This study underscores the importance of such compounds in developing new antimicrobials, highlighting the versatility of sulfonamide derivatives in addressing bacterial resistance (Mohamed et al., 2021).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h8-11,13-14,22H,2-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUKPQKWQCUMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)